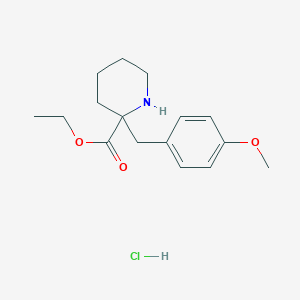

Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride

Beschreibung

Historical Context of Piperidine Derivatives in Organic Chemistry

The historical development of piperidine chemistry traces its origins to the pioneering work of the mid-nineteenth century, establishing a foundation that would eventually encompass compounds such as ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride. The parent piperidine structure was first reported in 1850 by Scottish chemist Thomas Anderson, followed by independent work in 1852 by French chemist Auguste Cahours, who provided the compound's nomenclature. Both researchers achieved piperidine synthesis through the reaction of piperine with nitric acid, establishing the fundamental chemical transformations that would later enable the development of more complex derivatives.

The nomenclatural origin of piperidine itself derives from the genus name Piper, representing the Latin term for pepper, acknowledging the natural occurrence of piperidine-containing compounds in black pepper. This botanical connection established an early link between natural product chemistry and synthetic organic chemistry that continues to influence the development of piperidine derivatives. The structural motif of piperidine appears in numerous natural alkaloids, including piperine, which imparts the characteristic spicy taste to black pepper, and other compounds such as the fire ant toxin solenopsin and the toxic alkaloid coniine from poison hemlock.

Nomenclature and Structural Classification

This compound exemplifies the systematic nomenclature principles applied to complex piperidine derivatives. The compound's name provides a comprehensive description of its structural features, beginning with the ethyl ester functionality attached to the carboxylate group at the 2-position of the piperidine ring. The 4-methoxybenzyl substituent, also located at the 2-position, represents a para-substituted benzyl group where the methoxy functionality occupies the 4-position of the benzene ring relative to the point of attachment.

The structural classification of this compound places it within multiple overlapping categories of organic chemistry. Primarily, it functions as a piperidine derivative, characterized by the six-membered saturated heterocyclic ring containing one nitrogen atom and five carbon atoms in the sp³-hybridized state. The compound simultaneously qualifies as an alkaloid due to the presence of the basic piperidine ring, which represents a common structural motif in many natural and synthetic bioactive compounds. Additionally, the presence of the ethyl ester functionality classifies it within the broader category of carboxylic acid derivatives, while the methoxybenzyl group contributes aromatic character to the overall molecular architecture.

The molecular formula C₁₆H₂₄ClNO₃ reveals the elemental composition and provides insight into the degree of unsaturation within the structure. The inclusion of the hydrochloride salt form indicates the basic nature of the piperidine nitrogen, which readily forms stable ionic interactions with hydrochloric acid. This salt formation represents a common approach for enhancing the stability and handling characteristics of basic organic compounds, particularly those intended for research applications or pharmaceutical development.

The Simplified Molecular Input Line Entry System representation "CCOC(C1(CCCCN1)CC2=CC=C(C=C2)OC)=O.Cl" provides a linear encoding of the molecular structure, facilitating database searches and computational analysis. This notation system effectively captures the connectivity patterns within the molecule, including the piperidine ring, the ethyl ester group, the methoxybenzyl substituent, and the associated chloride ion.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research stems from its representation of advanced synthetic methodologies and its potential contributions to structure-activity relationship studies. Piperidine derivatives have established themselves as crucial synthetic medicinal building blocks for drug construction, with their synthesis becoming widespread throughout the pharmaceutical industry. The specific substitution pattern observed in this compound demonstrates the sophisticated level of molecular modification achievable within the piperidine framework.

Contemporary research in piperidine chemistry encompasses diverse synthetic approaches, including intramolecular cyclization reactions, metal-catalyzed transformations, and multicomponent reactions. The synthesis of compounds such as this compound requires careful consideration of stereochemical outcomes, as piperidine rings exhibit conformational preferences similar to cyclohexane, preferring chair conformations with distinguishable axial and equatorial positions. The equatorial conformation of piperidine has been determined to be more stable by 0.72 kilocalories per mole in the gas phase, with stability differences varying in different solvent systems.

The research significance of this compound extends to its potential role in exploring new synthetic methodologies for piperidine functionalization. Recent advances in piperidine chemistry have emphasized the development of efficient, cost-effective methods for synthesizing substituted piperidines, addressing an important challenge in modern organic chemistry. The complexity of this compound, with its multiple functional groups and substitution sites, provides opportunities for investigating selective transformation reactions and exploring novel synthetic strategies.

Furthermore, the compound's structural features align with contemporary trends in heterocyclic chemistry research, particularly the emphasis on developing compounds with potential biological activity. The combination of the piperidine core with aromatic substitution and ester functionality represents a molecular architecture frequently encountered in bioactive compounds, making it a valuable subject for both synthetic methodology development and biological evaluation studies.

Chemical Registry Information and Identifiers

The chemical registry information for this compound provides essential identifiers for accurate compound identification and database searches. The primary Chemical Abstracts Service registry number is 1993278-30-0, which serves as the unique identifier for this specific compound within chemical databases and literature. This registry number enables researchers to access comprehensive information about the compound across multiple scientific databases and ensures precise identification in research communications.

The molecular formula C₁₆H₂₄ClNO₃ defines the elemental composition and provides the basis for molecular weight calculations, yielding a precise molecular weight of 313.82 grams per mole. The MDL number MFCD28505154 represents another important identifier used in chemical database systems, particularly those maintained by major chemical suppliers and research institutions. These standardized identifiers facilitate accurate compound tracking and prevent confusion with structurally related derivatives.

The systematic name "2-piperidinecarboxylic acid, 2-[(4-methoxyphenyl)methyl]-, ethyl ester, hydrochloride" provides an alternative nomenclature following International Union of Pure and Applied Chemistry conventions. This systematic naming approach ensures unambiguous identification of the compound structure and facilitates communication within the scientific community. The inclusion of the hydrochloride designation explicitly indicates the salt form, distinguishing it from the corresponding free base.

Additional synonyms and trade designations include various abbreviated forms and commercial identifiers used by chemical suppliers and research institutions. These alternative names reflect the compound's presence in commercial catalogs and research databases, enabling researchers to locate the compound through multiple search strategies. The diversity of naming conventions underscores the importance of maintaining accurate registry numbers and standardized identifiers for precise compound identification.

Eigenschaften

IUPAC Name |

ethyl 2-[(4-methoxyphenyl)methyl]piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-3-20-15(18)16(10-4-5-11-17-16)12-13-6-8-14(19-2)9-7-13;/h6-9,17H,3-5,10-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGCFHQCNGTBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCN1)CC2=CC=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a piperidine ring, which is known for its diverse pharmacological properties, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 288.77 g/mol

This compound features a methoxy group at the para position of the benzyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The piperidine structure is known to facilitate binding to neurotransmitter receptors, which may lead to modulation of neurotransmission and other biological pathways.

Potential Mechanisms:

- Enzyme Inhibition : Piperidine derivatives often act as inhibitors for various enzymes, including acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : The compound may interact with receptors involved in neurotransmission, potentially affecting pathways related to mood regulation and cognitive function.

Antimicrobial Activity

Piperidine derivatives have been shown to possess antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that the compound exhibits selective antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Research indicates that compounds similar to this compound may provide neuroprotective effects by inhibiting acetylcholinesterase and butyrylcholinesterase . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

Case Studies

-

Study on Neuroprotective Properties :

A study evaluated the neuroprotective effects of piperidine derivatives on neuronal cell lines exposed to neurotoxic agents. Results indicated that certain derivatives, including those structurally similar to this compound, significantly reduced neuronal cell death and oxidative stress markers. -

Antimicrobial Efficacy Assessment :

In vitro studies demonstrated that this compound exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's MIC values were comparable to established antibiotics, indicating potential therapeutic applications in treating bacterial infections.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Medicinal Chemistry :

- Biological Studies :

- Pharmacological Research :

- Organic Synthesis :

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

- Neurodegenerative Disease Models : In vitro studies have demonstrated that this compound can reduce the accumulation of amyloid-beta peptides, suggesting a protective effect against Alzheimer's disease .

- Cancer Research : Experimental models have shown that derivatives exhibit significant anti-tumor activity by inhibiting key enzymes involved in tumor growth and metastasis .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Variants

Ethyl 2-(3-Methoxybenzyl)piperidine-2-carboxylate Hydrochloride (CAS: 1993278-23-1)

- Key Differences : The methoxy group is at the 3-position on the benzyl ring instead of the 4-position.

- Properties: Shares the same molecular formula (C₁₆H₂₄ClNO₃) and weight (313.82 g/mol) as the 4-methoxy analog. However, the altered substitution pattern may affect lipophilicity and binding affinity in biological systems due to steric and electronic variations .

- Applications : Like its 4-methoxy counterpart, it serves as a high-purity (95%) intermediate in drug synthesis .

Ethyl Piperidine-2-carboxylate Hydrochloride (CAS: 77034-33-4)

- Key Differences : Lacks the 4-methoxybenzyl group, simplifying the structure to a piperidine ring with an ethyl carboxylate ester.

- Properties: Smaller molecular formula (C₈H₁₆ClNO₂) and lower molecular weight (193.67 g/mol).

- Applications : Used in peptide synthesis and as a building block for alkaloid derivatives .

Functional Group Modifications

Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride (CAS: 169458-04-2)

- Key Differences : Replaces the carboxylate ester with an acetate group at the 2-position of the piperidine ring.

- Properties : Similarity score of 0.97 to the target compound, suggesting comparable conformational flexibility. The acetate group may alter metabolic stability or enzymatic interactions .

- Applications : Explored in neurology-targeted drug candidates due to its ability to cross the blood-brain barrier .

Methyl Piperidine-3-carboxylate Hydrochloride (CAS: 7462-86-4)

- Key Differences : Features a methyl ester and a carboxylate group at the 3-position of the piperidine ring.

- Positional isomerism (3- vs. 2-carboxylate) affects ring puckering and hydrogen-bonding capabilities .

- Applications : Used in asymmetric synthesis and chiral catalyst development .

Commercial Availability and Purity

Vorbereitungsmethoden

Method A: Oxidative and Reductive Pathway via 4-Picoline Derivatives

- Oxidation of 4-picoline-2-carboxylic acid derivatives using phospho-molybdic acid and hydrogen peroxide to generate oxynitride intermediates.

- Extraction and recrystallization to obtain the oxynitride.

- Hydrogenation reduction of the oxynitride in methyl alcohol with palladium catalyst and formic acid to produce the piperidine derivative.

- Alkylation with 4-methoxybenzyl chloride (or similar reagents) to introduce the methoxybenzyl group.

- Esterification to form the ethyl ester.

- Salt formation with hydrochloric acid to obtain the hydrochloride.

Method B: Hydrogenation of 4-Methyl-2-picolinic Acid

This route uses 4-methyl-2-picolinic acid as the starting material:

- Hydrogenation of 4-methyl-2-picolinic acid to produce the corresponding piperidine derivative.

- Esterification with ethanol or ethyl chloride derivatives.

- Alkylation with appropriate benzyl derivatives.

- Resolution and crystallization to obtain the desired stereoisomer, followed by salt formation.

Method C: Multi-step Organic Synthesis with Protecting Groups

In some research, the synthesis involves:

- Preparation of 4-methyl-2-pyridine derivatives .

- Cyclization and functional group transformations to form the piperidine ring.

- Introduction of the benzyl group via nucleophilic substitution.

- Esterification and salt formation as final steps.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclization | Various reagents | 55°C, inert atmosphere | Variable | |

| Alkylation | Benzyl halides | RT | Variable | |

| Esterification | Ethanol, acid catalysts | RT or heat | Variable |

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reactions | Main Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| A | 4-picoline-2-carboxylic acid derivatives | Oxidation, reduction, alkylation | Phospho-molybdic acid, Pd/C, 4-methoxybenzyl chloride | 78-79% | High purity, scalable | Multi-step, requires careful control |

| B | 4-methyl-2-picolinic acid | Hydrogenation, esterification | Pd/C, H2, ethyl chloride | 56-74% | Cost-effective | Stereoselectivity challenges |

| C | 4-methyl-2-pyridine derivatives | Cyclization, alkylation | Various | Variable | Flexible | Complex purification |

Research Findings and Observations

- The patent CN102887854B describes a comprehensive route involving oxidation of 4-picoline derivatives, reduction, and subsequent alkylation to produce the target compound with high purity and yield (~79%).

- The patent CN103524401A emphasizes hydrogenation of 4-methyl-2-picolinic acid, followed by esterification and alkylation, achieving yields up to 74%.

- Both methods highlight the importance of controlling reaction conditions such as temperature, pH, and catalyst loading to optimize yield and stereoselectivity.

- The choice of starting material (either 4-picoline derivatives or 4-methyl-2-picolinic acid) depends on availability, cost, and desired stereochemistry.

Q & A

Q. What synthetic strategies are recommended for preparing Ethyl 2-(4-methoxybenzyl)piperidine-2-carboxylate hydrochloride?

Methodological Answer:

- Step 1: Intermediate Preparation

Use reductive amination or nucleophilic substitution to introduce the 4-methoxybenzyl group to the piperidine scaffold. For example, bis(2-chloroethyl)amine derivatives can react with 4-methoxybenzoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to form intermediates . - Step 2: Esterification

React the piperidine intermediate with ethyl chloroformate or activated carboxylic acid derivatives to introduce the ethyl carboxylate group. Optimize reaction temperature (typically 0–25°C) and solvent polarity (e.g., THF or DMF) to avoid side reactions . - Step 3: Hydrochloride Salt Formation

Treat the free base with HCl gas or concentrated hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Monitor pH and crystallization kinetics for purity ≥95% .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as piperidine derivatives may cause respiratory irritation . - Storage Conditions:

Store in airtight containers at –20°C to prevent hydrolysis. Desiccate with silica gel to avoid moisture-induced degradation . - Spill Management:

Neutralize accidental spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations. Avoid water flushing to prevent environmental contamination .

Q. Which spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use - and -NMR to confirm the piperidine ring conformation, 4-methoxybenzyl substituent integration, and ester group placement. Compare chemical shifts with analogous compounds (e.g., ethyl piperidine-2-carboxylate derivatives) . - Mass Spectrometry (MS):

Employ high-resolution ESI-MS to verify molecular ion peaks () and fragment patterns. Cross-reference with computational simulations (e.g., DFT) for validation . - Infrared (IR) Spectroscopy:

Identify carbonyl stretching (~1700 cm) for the ester group and aromatic C–H bending (~3000 cm) for the methoxybenzyl moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer:

- Systematic Solubility Profiling:

Perform equilibrium solubility studies in buffered solutions (pH 1–10) and organic solvents (e.g., ethanol, DMSO). Use UV-Vis spectroscopy or HPLC to quantify dissolved fractions . - Temperature-Dependent Analysis:

Measure solubility at 4°C, 25°C, and 37°C to assess thermodynamic parameters (e.g., ΔH). Discrepancies may arise from polymorphic forms or hydrate formation . - Cross-Validation:

Compare results with structurally similar compounds (e.g., ethyl piperidine carboxylates with substituted benzyl groups) to identify trends in lipophilicity and hydrogen bonding .

Q. What strategies improve reaction yields during scale-up synthesis?

Methodological Answer:

- Catalyst Optimization:

Screen palladium or nickel catalysts for reductive amination steps. For example, Pd/C under hydrogen atmosphere may enhance selectivity for the 4-methoxybenzyl group . - Solvent Engineering:

Replace dichloromethane with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency and reduce toxicity . - Process Analytical Technology (PAT):

Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust stoichiometry in real time .

Q. How can researchers evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays:

Test opioid receptor binding affinity using competitive displacement assays (e.g., against -naloxone in neuronal cell lines). Compare with meperidine hydrochloride as a positive control . - Metabolic Stability Studies:

Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS. Adjust ester or methoxy groups to enhance metabolic resistance . - Toxicity Profiling:

Perform acute toxicity tests in zebrafish embryos (OECD TG 236) to assess LC values and developmental abnormalities. Correlate results with computational ADMET predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.